molecular formula C16H16ClN3O B12222108 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12222108
M. Wt: 301.77 g/mol
InChI Key: JAEJLKAHGOIASA-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a biphenyl group linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of biphenyl-4-ol with 1-methyl-1H-pyrazol-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the biphenyl and pyrazole moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy-pyrazole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(biphenyl-4-yloxy)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

    3-(biphenyl-4-yloxy)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

    4-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-3-amine: The position of the amine group is different.

Uniqueness

3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the biphenyl and pyrazole groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can also affect its interaction with biological targets, making it distinct from similar compounds .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

1-methyl-3-(4-phenylphenoxy)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C16H15N3O.ClH/c1-19-11-15(17)16(18-19)20-14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-11H,17H2,1H3;1H

InChI Key

JAEJLKAHGOIASA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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